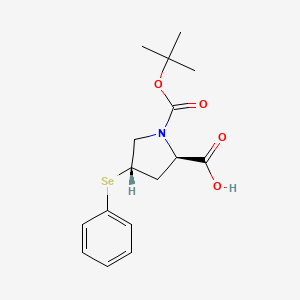
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylselanyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butoxycarbonyl chloride, and phenylselenyl chloride.
Protection of Pyrrolidine: The pyrrolidine nitrogen is protected using tert-butoxycarbonyl chloride under basic conditions to form the N-tert-butoxycarbonyl pyrrolidine.
Introduction of Phenylselanyl Group: The protected pyrrolidine is then reacted with phenylselenyl chloride in the presence of a base to introduce the phenylselanyl group at the 4-position.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the phenylselanyl group can yield the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, influencing the activity of enzymes or receptors. The pyrrolidine ring provides structural rigidity, allowing the compound to fit into specific binding sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a phenylselanyl group.
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(methylselanyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methylselanyl group instead of a phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in (2R,4S)-1-(tert-Butoxycarbonyl)-4-(phenylselanyl)pyrrolidine-2-carboxylic acid provides unique redox properties and potential biological activities that are not observed in its analogs with different substituents. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H21NO4Se |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylselanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4Se/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)22-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 |
InChI Key |
QDYWERQJWTULDP-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)[Se]C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















